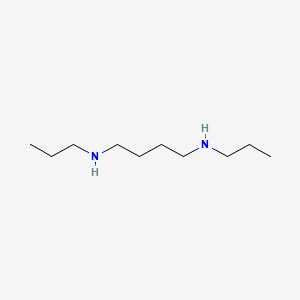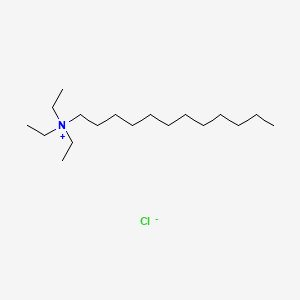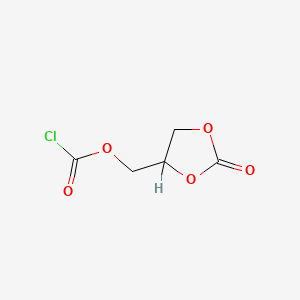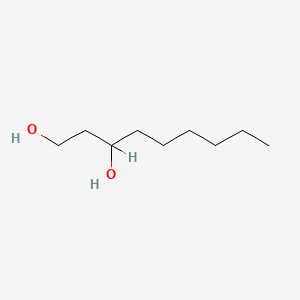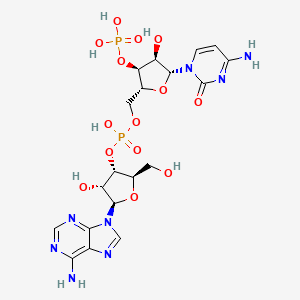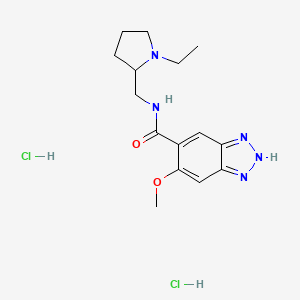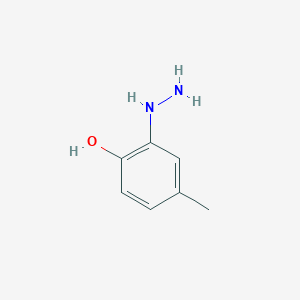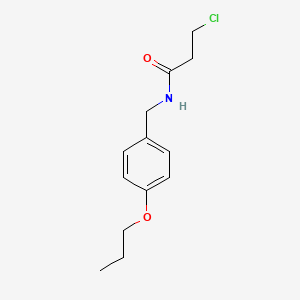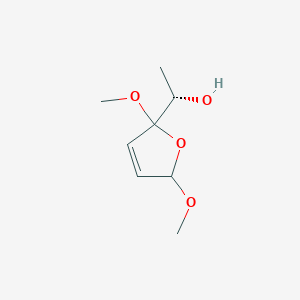
Cyclopentyllithium
Übersicht
Beschreibung
Cyclopentyllithium is an organolithium compound with the molecular formula C₅H₉Li. It is a highly reactive species commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its utility in various chemical reactions due to its strong nucleophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentyllithium can be synthesized through the reaction of cyclopentyl chloride with lithium metal in anhydrous conditions. The reaction typically takes place in a hydrocarbon solvent such as hexane or toluene. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{Cl} + 2\text{Li} \rightarrow \text{C}_5\text{H}_9\text{Li} + \text{LiCl} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The use of advanced purification techniques, such as distillation under reduced pressure, helps in obtaining high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyllithium undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation Reactions: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions:
Solvents: Hydrocarbon solvents like hexane and toluene are commonly used.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of this compound.
Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Lithium Salts: Formed from deprotonation reactions.
Wissenschaftliche Forschungsanwendungen
Cyclopentyllithium has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Wirkmechanismus
Cyclopentyllithium exerts its effects through its strong nucleophilic properties. It readily donates its electron pair to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The compound primarily targets carbonyl groups, halides, and acidic protons, leading to the formation of alcohols, new carbon-carbon bonds, and lithium salts, respectively.
Vergleich Mit ähnlichen Verbindungen
- Methyllithium
- Butyllithium
- Phenyllithium
Comparison: Cyclopentyllithium is unique due to its cyclic structure, which imparts different reactivity compared to linear organolithium compounds like methyllithium and butyllithium. The cyclic structure provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, this compound’s ability to form stable complexes with solvents like tetrahydrofuran distinguishes it from other organolithium compounds.
Eigenschaften
IUPAC Name |
lithium;cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEMUADSVZEVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC[CH-]C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512233 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23473-12-3 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3369373.png)
